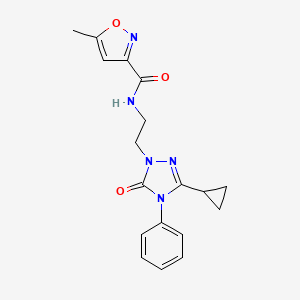

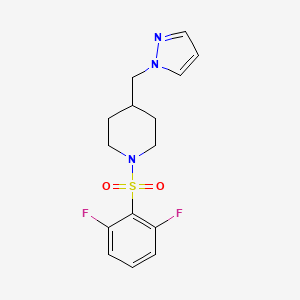

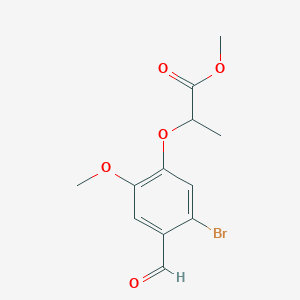

![molecular formula C22H24N2O3 B2366721 N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide CAS No. 1421523-06-9](/img/structure/B2366721.png)

N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-oxo-2-(spiro[chroman-2,4’-piperidin]-1’-yl)ethyl)benzamide” is a compound that is part of the spiro[chroman-2,4’-piperidine]-4 (3H)-one class . This class of compounds has been recognized as a valuable scaffold used by many medicinal chemists and pharmacologists to produce therapeutically effective biologicals . They have been incorporated in a wide variety of pharmaceuticals and biochemicals .

Synthesis Analysis

The synthesis of spiro[chroman-2,4’-piperidine]-4 (3H)-one compounds usually involves simultaneous reactions of condensation and cyclization . The key intermediate, tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate, was prepared by the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone in a base-catalyzed spirocyclization .Molecular Structure Analysis

Spiro[chroman-2,4’-piperidine]-4 (3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . The spiro carbon atom connects the two rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Applications De Recherche Scientifique

Cytotoxic Activity and Anticancer Potential

The compound has been investigated for its cytotoxic properties against various human cancer cell lines. Notably, it was evaluated against MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) cells using the MTT assay. Compound 16, which features a sulfonyl spacer, exhibited potent activity with IC values ranging from 0.31 to 5.62 μM. Further mechanistic studies revealed that it induced early apoptosis in MCF-7 cells and affected cell cycle phases .

Apoptosis-Inducing Activity

The discovery of apoptosis-inducing agents is crucial for cancer treatment. This compound has shown promising apoptosis-inducing activity, making it a potential candidate for further development. Apoptosis induction is a key strategy to combat cancer cells selectively and effectively .

Structural Optimization and In Vivo Studies

Given its cytotoxic potential, researchers recommend further structural optimization and in vitro/in vivo studies. These investigations could lead to the development of novel cytotoxic agents for cancer therapy .

Synthetic Methods and Recent Developments

Several studies have focused on improving synthetic methodologies for chroman-4-one derivatives, including compounds like the one . Researchers have explored various approaches to enhance the synthesis of related compounds .

Piperidine Derivatives

As a piperidine derivative, this compound belongs to a class of molecules with diverse applications. Piperidine derivatives have been studied for their pharmacological properties, including antitumor, anti-inflammatory, and analgesic effects. While specific data on this compound’s piperidine-related activities are not readily available, it’s worth considering its potential in this context .

Orientations Futures

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . Therefore, the design and development of a novel drug for cancer treatment continues to be a crucial and difficult task for medicinal chemists around the world .

Propriétés

IUPAC Name |

N-(2-oxo-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c25-20(16-23-21(26)18-7-2-1-3-8-18)24-14-12-22(13-15-24)11-10-17-6-4-5-9-19(17)27-22/h1-9H,10-16H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZPHKVVTPNDJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3)OC4=CC=CC=C41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

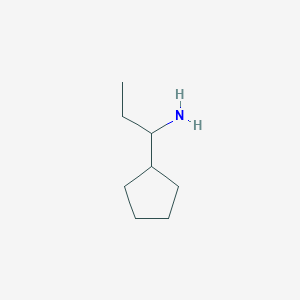

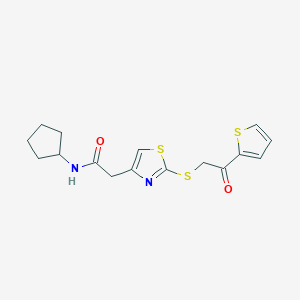

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)

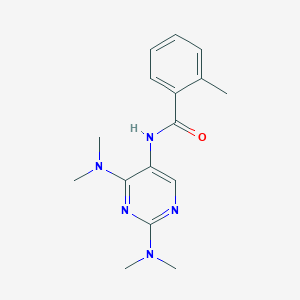

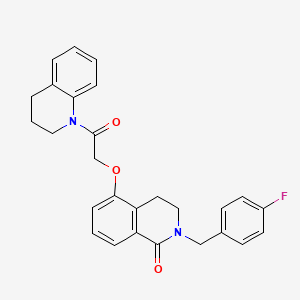

![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)

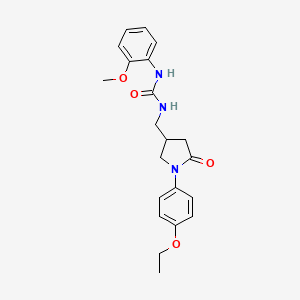

![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)

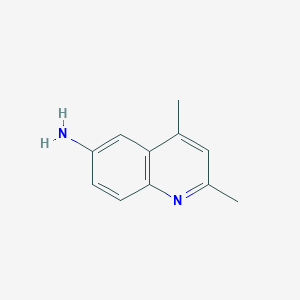

![Pyridin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366651.png)